D-erythro-Ritalinic Acid

Description

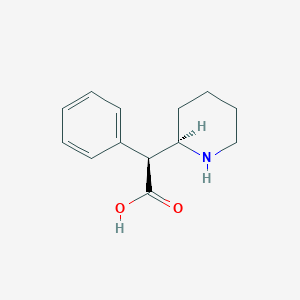

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Analysis

Elucidation of D-erythro Configuration

The absolute configuration of D-erythro-Ritalinic Acid is defined as (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid. nih.gov This designation is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to its two chiral centers: the carbon atom attached to the phenyl and carboxyl groups (C2 of the acetic acid moiety) and the carbon atom at position 2 of the piperidine (B6355638) ring (C2').

The elucidation of the absolute configuration of chiral molecules like D-erythro-Ritalinic Acid is typically achieved through methods such as X-ray crystallography of a single crystal, which provides unambiguous proof of the spatial arrangement of atoms. wikipedia.org Another definitive method involves stereoselective synthesis, where the molecule is synthesized from a starting material of a known absolute configuration through a series of reactions where the stereochemistry at each step is well-controlled and understood. Chiroptical methods, such as circular dichroism and optical rotatory dispersion, can also be used to correlate the configuration of a molecule to that of a known standard.

Distinctions from Other Ritalinic Acid Stereoisomers (D-threo, L-erythro, L-threo)

The four stereoisomers of ritalinic acid are distinct chemical entities with unique spatial arrangements. D-erythro-Ritalinic Acid is the enantiomer of L-erythro-Ritalinic Acid and a diastereomer of both D-threo and L-threo-Ritalinic Acid.

Enantiomeric Relationship (D-erythro vs. L-erythro): D-erythro-Ritalinic Acid and L-erythro-Ritalinic Acid are non-superimposable mirror images of each other. They have identical physical properties such as melting point and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. The L-erythro isomer has the (2R, 2'S) configuration.

Diastereomeric Relationship (D-erythro vs. D-threo and L-threo): Diastereomers are stereoisomers that are not mirror images of each other. Consequently, D-erythro-Ritalinic Acid has different physical and chemical properties compared to its threo counterparts. The D-threo isomer has a (2R, 2'R) configuration, while the L-threo isomer is (2S, 2'S). d-nb.info These differences in spatial arrangement lead to distinct spectroscopic signatures and chromatographic behaviors.

| Stereoisomer | IUPAC Name | Absolute Configuration (C2, C2') | Relationship to D-erythro |

| D-erythro-Ritalinic Acid | (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | (2S, 2'R) | Reference |

| L-erythro-Ritalinic Acid | (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | (2R, 2'S) | Enantiomer |

| D-threo-Ritalinic Acid | (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | (2R, 2'R) | Diastereomer |

| L-threo-Ritalinic Acid | (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | (2S, 2'S) | Diastereomer |

Conformational Preferences and Molecular Geometry

While a specific X-ray crystal structure for D-erythro-Ritalinic Acid is not publicly available, structural information can be inferred from related compounds. For instance, studies on derivatives of erythro-methylphenidate have confirmed the erythro relative stereochemistry through single-crystal X-ray diffraction. acs.org In contrast, the crystal structure of the racemic (±)-threo-ritalinic acid has been determined, revealing that in the solid state, the piperidine ring adopts a chair conformation, and the molecule is stabilized by intermolecular hydrogen bonds. nih.gov It is expected that D-erythro-Ritalinic Acid in the solid state would also exhibit a chair conformation for the piperidine ring and engage in a network of hydrogen bonds involving the carboxylic acid and the secondary amine of the piperidine ring.

The conformation of molecules in solution can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org For D-erythro-Ritalinic Acid, the piperidine ring is expected to exist predominantly in a chair conformation in solution. The substituents on the two chiral centers (the phenylacetic acid group at C2' and the hydrogen at C2) would have a specific equatorial or axial orientation. In the erythro configuration, the substituents on the adjacent chiral carbons are on opposite sides in a Fischer projection. This translates to a specific spatial relationship in the three-dimensional structure. Conformational analysis of the parent compound, erythro-methylphenidate, suggests that the ester group (and by extension, the carboxylic acid group in ritalinic acid) prefers an extended conformation relative to the piperidine ring. This is in contrast to the threo isomer, where the ester group is oriented toward the piperidine's ammonium (B1175870) group.

Chemical Synthesis and Derivatization Strategies

Primary Synthetic Routes to D-erythro-Ritalinic Acid

The most direct route to d-erythro-ritalinic acid is through the hydrolysis of its corresponding methyl ester, d-erythro-methylphenidate. Alternative pathways typically yield mixtures of diastereomers from which the erythro form must be isolated.

The hydrolysis of methylphenidate to ritalinic acid is a critical metabolic pathway and a primary synthetic route. This de-esterification can occur through non-selective chemical means or via enzymatic processes that exhibit significant stereoselectivity. oup.com

The primary enzyme responsible for this conversion in humans is carboxylesterase 1 (CES1), which is predominantly found in the liver. oup.comresearchgate.netd-nb.info Research has demonstrated that CES1 exhibits enantioselectivity, preferentially hydrolyzing l-threo-methylphenidate over d-threo-methylphenidate. oup.comd-nb.info While the literature predominantly focuses on the threo isomers due to their pharmacological relevance, the enzymatic selectivity principles also apply to the erythro isomers. The hydrolysis of racemic erythro-methylphenidate would be expected to yield l-erythro-ritalinic acid at a faster rate, allowing for the potential kinetic resolution and isolation of the remaining d-erythro-methylphenidate, which could then be hydrolyzed chemically.

In addition to enzymatic action, methylphenidate can undergo spontaneous, non-enantioselective hydrolysis in solution. oup.com The rate of this spontaneous hydrolysis is significantly dependent on pH. mdpi.com Studies have shown that up to 60% of methylphenidate can be hydrolyzed spontaneously in the absence of bacteria, indicating that pH is a critical factor in its stability. mdpi.com This chemical hydrolysis pathway provides a non-selective method to convert d-erythro-methylphenidate into d-erythro-ritalinic acid.

| Hydrolysis Method | Key Characteristics | Stereoselectivity | Primary Application |

|---|---|---|---|

| Enzymatic (via Carboxylesterase 1) | Occurs primarily in the liver. | Enantioselective; prefers the l-enantiomer (B50610) over the d-enantiomer. oup.comd-nb.infousask.ca | Metabolic conversion; potential for kinetic resolution. |

| Spontaneous/Chemical | pH-dependent; can occur in solution without enzymes. oup.commdpi.com | Non-enantioselective. oup.com | Laboratory synthesis; degradation pathway. |

Syntheses targeting methylphenidate analogues that lack high diastereoselectivity can serve as a source of erythro isomers. For example, certain synthetic routes produce a mixture of erythro and threo diastereomers. acs.org One tungsten-promoted synthesis was reported to initially form a methylphenidate derivative as a 3:1 erythro:threo mixture of diastereomers. acs.org Such mixtures can be subjected to separation techniques to isolate the erythro diastereomer, which can then be hydrolyzed to yield erythro-ritalinic acid. Another synthetic approach that produces a mixture of erythro (~80%) and threo (~20%) isomers has also been documented, providing a pathway to obtain the erythro precursor. cerilliant.com

Diastereomeric Resolution Techniques for Stereoisomer Separation

The separation of stereoisomers is a fundamental challenge in the synthesis of chiral molecules like ritalinic acid. Resolution techniques are employed to separate the desired d-erythro isomer from its l-erythro enantiomer and its threo diastereomers.

Classical resolution using chiral resolving agents is a well-established method for separating enantiomers. This technique involves reacting a racemic mixture with a single enantiomer of a chiral acid or base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. google.com

While ritalinic acid itself has been reported to be difficult to resolve directly, its salts (e.g., hydrochloride salt) are effective substrates for resolution. google.com For instance, dl-threo-ritalinic acid can be resolved using chiral carboxylic acids like (+)-dibenzoyl-D-tartaric acid. google.comgoogle.com The process involves dissolving the racemic ritalinic acid and adding the chiral resolving agent, which leads to the precipitation of the less soluble diastereomeric salt. google.com This principle can be applied to a mixture containing erythro-ritalinic acid to separate its d- and l-enantiomers. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. google.com

Enzymatic resolution offers a highly selective alternative to chemical methods. This approach utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.

The enantioselective hydrolysis of methylphenidate by esterases is a prime example of this approach. usask.ca As previously mentioned, esterases from different sources exhibit different stereoselectivities. usask.ca Applying this to a racemic mixture of erythro-methylphenidate, an enzyme could selectively hydrolyze the l-enantiomer to l-erythro-ritalinic acid, leaving behind the unreacted d-erythro-methylphenidate. The remaining ester and the produced acid can then be separated. Another example involves the use of a lactamase enzyme to selectively hydrolyze one enantiomer of a racemic amide precursor, yielding enantiomerically pure ritalinic acid. erowid.org

Enantiomeric Interconversion and Epimerization Research

Research into the interconversion of stereoisomers is crucial for improving the efficiency of synthetic processes, particularly for converting less desirable isomers into more valuable ones. Epimerization is the process of changing the configuration at one of two or more chiral centers in a molecule. In the context of ritalinic acid, this typically involves the conversion of the erythro isomer to the more thermodynamically stable threo isomer.

Conditions have been identified that can epimerize erythro-ritalinic acid at the benzylic carbon center. epo.orggoogle.com This conversion from erythro to threo diastereomers can be achieved using alkali and elevated temperatures. epo.orggoogle.com This process is often used to enrich a mixture in the desired threo form. Furthermore, heating an unwanted enantiomer, such as l-threo-methylphenidate, with a carboxylic acid can induce racemization at both chiral centers, producing a mixture of all four stereoisomers. epo.org This mixture can then be re-subjected to resolution, allowing for the recycling of the undesired enantiomer.

One reported industrial process provides a method for the simultaneous epimerization and hydrolysis of a mixture of erythro and threo ritalinic acid amides. quickcompany.in By treating the amide mixture with an inorganic base in an alcohol solvent, the erythro amide is converted to the threo acid, alongside the hydrolysis of the threo amide. This single-step process efficiently enriches the final product in the desired threo form. quickcompany.in

| Time Point | Erythro Amide (%) | Threo Amide (%) | Erythro Acid (%) | Threo Acid (%) |

|---|---|---|---|---|

| Input Analysis | 56.81 | 42.99 | - | - |

| After 2 hours | 4.58 | 5.63 | 21.68 | 65.34 |

| After 2.5 hours | 1.80 | 2.51 | 10.74 | 82.18 |

Racemization Methodologies for Ritalinic Acid Stereoisomers

Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can be a significant consideration in the synthesis and analysis of chiral compounds like ritalinic acid. For ritalinic acid, this process would involve the conversion of an enantiomerically pure form, such as D-erythro-ritalinic acid, into a racemic mixture of D- and L-erythro-ritalinic acid. This transformation typically proceeds through the formation of a planar intermediate that loses the stereochemical information at one of the chiral centers.

The most probable mechanism for racemization at the benzylic carbon (the carbon atom attached to both the phenyl and carboxyl groups) involves deprotonation by a base. This abstraction of the acidic proton creates a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to the formation of both the D and L enantiomers. cardiff.ac.uk Conditions that favor this process often include the presence of a base and potentially elevated temperatures. epo.org

It has been noted that racemization can also occur at both stereogenic centers of the parent compound, methylphenidate, under certain acidic conditions, such as heating with propionic acid in toluene. epo.org This process is theorized to proceed through a fragmentation of the piperidine (B6355638) ring via an elimination-addition mechanism, creating a putative olefinic intermediate that lacks chirality and subsequently recloses to form a racemic mixture. epo.org While this specific method was described for methylphenidate, similar principles could be adapted for ritalinic acid.

Table 1: Potential Conditions for Ritalinic Acid Racemization

| Method | Reagents/Conditions | Proposed Mechanism | Target Chiral Center | Reference |

| Base-Catalyzed | Strong or weak base, elevated temperature | Deprotonation to form a planar enolate intermediate, followed by non-stereospecific reprotonation. | Benzylic Carbon (α to COOH and Phenyl) | cardiff.ac.ukepo.org |

| Acid-Catalyzed | Carboxylic acid (e.g., propionic acid), heat | Putative ring fragmentation-reclosure via an olefinic intermediate. | Both Benzylic and Piperidine Centers | epo.org |

Epimerization at Chiral Centers and Diastereomeric Equilibration

Epimerization is the process by which one diastereomer is converted into another. In the context of ritalinic acid, this most commonly refers to the conversion of the erythro isomer to the more stable threo isomer. epo.orggoogle.com This transformation is crucial in synthetic routes aiming to produce the therapeutically active threo-isomer of methylphenidate from erythro-precursors.

The mechanism for epimerization at the benzylic center is analogous to that of racemization, involving deprotonation to form a planar enolate, followed by reprotonation. However, in this case, the equilibration leads to a mixture of diastereomers (erythro and threo) rather than enantiomers. The final ratio of this diastereomeric equilibration is determined by the relative thermodynamic stabilities of the isomers.

A general process for converting erythro diastereoisomers to threo diastereoisomers involves the use of an alkali base and elevated temperatures. epo.orggoogle.com For example, a mixture of erythro and threo ritalinamide can be treated with a base like sodium hydroxide (B78521) in a solvent such as 2-propanol. This process not only hydrolyzes the amide to the carboxylic acid but also simultaneously promotes epimerization, leading to an enrichment of the more stable threo-ritalinic acid. quickcompany.in Following this equilibration, work-up with acid gives predominantly threo-ritalinic acid. epo.org

Table 2: Methodologies for Epimerization of Ritalinic Acid Precursors

| Starting Material | Reagents/Conditions | Product | Outcome | Reference |

| Erythro-ritalinamide | Alkali (e.g., NaOH, KOH), elevated temperature | Threo-ritalinic acid | Simultaneous hydrolysis and epimerization to the more stable threo diastereomer. | epo.orgquickcompany.in |

| Erythro-methylphenidate amide | Alkali, heat | Threo-ritalinic acid | Equilibration at the benzylic center to favor the threo isomer, followed by hydrolysis. | google.com |

Advanced Synthetic Methodologies for Ritalinic Acid Analogs

The core structure of ritalinic acid serves as a scaffold for the development of novel analogs through various synthetic strategies. These methodologies focus on modifying specific parts of the molecule, such as the piperidine ring or the phenyl group, to explore structure-activity relationships.

Piperidine Ring Functionalization

Modification of the piperidine ring is a key strategy for creating diverse ritalinic acid analogs. The secondary amine within the piperidine ring is a common site for functionalization, allowing for N-alkylation or N-acylation to introduce a wide variety of substituents.

More advanced techniques involve the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring. This approach offers a powerful way to install functional groups at specific positions (e.g., C2, C3, or C4) that are otherwise difficult to access. nih.gov Dirhodium catalysts, for instance, have been successfully employed to control the site-selectivity of C-H insertion reactions with donor/acceptor carbenes. nih.govnih.gov The choice of catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to different positions on the ring, enabling the synthesis of a library of positional analogs of the parent compound, methylphenidate. nih.govnih.gov While these studies focus on methylphenidate, the resulting functionalized piperidines could be hydrolyzed to the corresponding ritalinic acid analogs.

Another approach involves starting with a pyridine (B92270) ring, which is then modified and subsequently reduced to the desired functionalized piperidine. acs.org For example, tungsten-promoted reactions can be used to create highly functionalized tetrahydropyridines from pyridine precursors, which are then converted into piperidine-modified analogs. acs.org

Table 3: Selected Strategies for Piperidine Ring Functionalization

| Strategy | Catalyst/Reagent | Target Position | Description | Reference |

| C-H Functionalization | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | C2, C4 | Catalyst and protecting group-controlled C-H insertion of carbenes to install arylacetate moieties. | nih.govnih.gov |

| Cyclopropanation/Ring Opening | Dirhodium catalysts | C3 | Asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. | nih.gov |

| Tungsten-Promoted Synthesis | Tungsten metal complex | C5' | η²-bound pyridine is transformed into a functionalized tetrahydropyridine, leading to piperidyl-modified analogs. | acs.org |

Metal-Promoted Synthesis of Modified Derivatives

Metal catalysts are instrumental in modern organic synthesis and provide efficient pathways for creating complex molecular architectures, including modified derivatives of ritalinic acid. Palladium and rhodium are particularly notable for their utility in forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to modify the phenyl ring of a suitable ritalinic acid precursor. For instance, an aryl halide precursor could be coupled with various boronic acids or amines to introduce diverse substituents onto the phenyl ring. Palladium catalysts are also effective for intramolecular α-arylation reactions, a method used to construct the tetrahydroisoquinoline core, which shares structural similarities with parts of the ritalinic acid scaffold. mdpi.com

Rhodium-mediated C-H insertion is another powerful tool, as mentioned previously, for directly functionalizing the piperidine ring. erowid.org This method allows for the stereoselective synthesis of analogs by creating new C-C bonds at positions that are typically unreactive. nih.govnih.gov The development of chiral ligands for these metal catalysts can further enable stereodivergent synthesis, allowing access to multiple stereoisomers of a desired analog by simply changing the ligand. nih.gov

Table 4: Examples of Metal-Promoted Synthetic Applications

| Metal Catalyst | Reaction Type | Application | Outcome | Reference |

| Palladium (Pd) | Intramolecular α-Arylation | Formation of six-membered heterocyclic rings. | Efficient C-C bond formation to construct cyclic cores related to the piperidine structure. | mdpi.com |

| Rhodium (Rh) | C-H Insertion | Functionalization of N-protected piperidines. | Site-selective and stereoselective introduction of functional groups onto the piperidine ring. | nih.govnih.goverowid.org |

| Tungsten (W) | Pyridine Complexation/Transformation | Synthesis of piperidyl-modified analogs. | Enables transformation of a pyridine precursor to a highly functionalized piperidine ring. | acs.org |

| Zinc (Zn) | Catalytic Nucleophilic Addition | Amidine formation. | Zinc(II) compounds catalyze the addition of amines to nitriles, a potential functionalization route. | rsc.org |

Analytical Methodologies for Characterization and Quantification

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. It ensures the reliability, reproducibility, and accuracy of analytical data. For d-erythro-ritalinic acid, as with any analyte, a validated method provides confidence in the measured concentrations. The validation process encompasses several key parameters, including sensitivity, specificity, linearity, and precision.

Sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the closely related threo-isomers of ritalinic acid, which are more commonly studied, typical LOQs are in the low nanogram per milliliter (ng/mL) range in biological matrices like blood and oral fluid. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation of methylphenidate and its metabolites reported an LOQ of 0.5 ng/mL for ritalinic acid enantiomers in blood researchgate.net. Another study focusing on oral fluid analysis established an LOQ of 0.5 ng/mL for ritalinic acid nih.gov. While specific data for d-erythro-ritalinic acid is not detailed in the available literature, it is expected that a sensitive LC-MS/MS method would achieve similar low-level detection.

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In the context of d-erythro-ritalinic acid, this is particularly important due to the presence of its stereoisomers: l-erythro-ritalinic acid, d-threo-ritalinic acid, and l-threo-ritalinic acid. Chiral separation techniques, such as chiral chromatography, are essential to ensure the specific quantification of the d-erythro isomer. Chromatographic methods coupled with mass spectrometry (MS) provide high specificity through the selection of specific precursor and product ions for the analyte.

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample within a given range. The linear range is established by analyzing a series of standards of known concentrations. A regression analysis is performed, and the correlation coefficient (r²) is expected to be close to 1.00. For the threo-enantiomers of ritalinic acid, linear ranges have been established from 0.5 to 500 ng/mL in blood researchgate.netoup.comduke.edu and from 10 to 1000 ng/mL in postmortem blood using supercritical fluid chromatography nih.gov.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-run precision (repeatability) and inter-run precision (intermediate precision). For the threo-enantiomers of ritalinic acid, intra-run and total CVs were reported to be less than 15% at concentrations above the LOQ, and less than 20% at the LOQ oup.com. Another study showed intra- and inter-day imprecision values no greater than ±12% nih.gov.

Table 1: Illustrative Method Validation Parameters for Threo-Ritalinic Acid Enantiomers (Data provided for context due to lack of specific data for d-erythro-Ritalinic Acid)

| Parameter | Matrix | Analytical Method | Linear Range (ng/mL) | LOQ (ng/mL) | Precision (CV%) | Accuracy (Bias %) | Reference |

| d/l-threo-Ritalinic Acid | Blood | LC-MS/MS | 0.5 - 500 | 0.5 | < 15% | 89% - 94% | researchgate.netoup.comduke.edu |

| d/l-threo-Ritalinic Acid | Postmortem Blood | SFC-MS/MS | 10 - 1000 | N/A | < 15.4% | -8.6% to 0.8% | nih.gov |

| Ritalinic Acid (achiral) | Oral Fluid | LC-QqQ-MS | N/A | 0.5 | < 12% | < ±12% | nih.gov |

Internal Standard Application

The use of an internal standard (IS) is a fundamental strategy in quantitative analytical chemistry to improve the precision and accuracy of measurements. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. For the analysis of d-erythro-ritalinic acid by mass spectrometry, a stable isotope-labeled (SIL) analog, such as deuterated d-erythro-ritalinic acid, is the gold standard for an internal standard.

The primary functions of an internal standard are to correct for:

Variability in sample preparation: Losses of analyte during extraction, cleanup, and concentration steps can be compensated for if the IS is added at the beginning of the sample preparation process.

Instrumental variability: Fluctuations in injection volume and detector response can be normalized by referencing the analyte signal to the IS signal.

Matrix effects: The IS can help to compensate for the suppression or enhancement of the analyte signal caused by co-eluting matrix components.

For the analysis of ritalinic acid, deuterated analogs such as (±)-threo-ritalinic acid-d10 have been synthesized and are used as internal standards cerilliant.com. The use of a deuterated IS is particularly effective in LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source tdl.org.

Matrix Effect Evaluation

The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. The evaluation of matrix effects is a critical component of method validation for bioanalytical methods.

Several approaches are used to assess matrix effects:

Post-extraction addition: This method involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of a matrix effect.

Infusion experiments: A constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the liquid chromatograph. Any deviation from the stable baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.

In the analysis of ritalinic acid and its stereoisomers, significant matrix effects have been observed, particularly in complex biological matrices like blood researchgate.net. The most effective strategy to mitigate these effects is the use of a co-eluting, stable isotope-labeled internal standard. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio of the analyte to the IS to be measured. One study noted that despite significant matrix effects, the use of deuterated internal standards allowed for accurate and precise quantification tdl.org. It is crucial that the internal standard and the analyte have very close or identical retention times to ensure they are subjected to the same matrix effects bris.ac.uk.

Enzymatic Biotransformation and Metabolic Pathways in Research Models

Carboxylesterase 1 (CES1)-Mediated Hydrolysis Mechanisms

The de-esterification of methylphenidate to d-erythro-ritalinic acid is almost exclusively catalyzed by the human carboxylesterase 1 (CES1) enzyme, primarily located in the liver. nih.govclinpgx.orgnih.gov This enzymatic action is highly efficient and stereoselective, favoring the hydrolysis of l-threo-methylphenidate over the pharmacologically active d-threo-methylphenidate. nih.govnih.govd-nb.info While CES1 is the main enzyme, related carboxylesterases like CES2 and CES3 have been shown to have no catalytic activity for either methylphenidate enantiomer. nih.gov

In vitro studies utilizing recombinant human CES1A1 have been instrumental in defining the kinetic parameters of methylphenidate hydrolysis. The process follows Michaelis-Menten kinetics. researchgate.net The catalytic efficiency (kcat/Kₘ) of CES1A1 is significantly greater for the l-enantiomer (B50610) compared to the d-enantiomer, which aligns with the stereoselective clearance observed in human subjects. nih.gov This difference in catalytic activity is reported to be 6 to 7 times higher for l-threo-methylphenidate versus d-threo-methylphenidate. d-nb.info

| Enantiomer | Kₘ (mM) | Vₘₐₓ (min⁻¹) | kcat/Kₘ (mM⁻¹ min⁻¹) | Source |

|---|---|---|---|---|

| d-threo-methylphenidate | 47.1 | 0.16 - 0.17 | 1.3 - 2.1 | nih.govresearchgate.net |

| l-threo-methylphenidate | 40.1 | 0.85 - 0.88 | 7.7 | nih.govresearchgate.net |

One of the most studied variants is the single nucleotide polymorphism (SNP) rs71647871, also known as p.Gly143Glu or G143E. nih.gov This variant results in a loss-of-function allele with markedly decreased enzymatic activity. nih.gov Studies in healthy volunteers have shown that carriers of the 143E allele have a significantly larger area under the curve (AUC) for d-methylphenidate—an increase of 149% compared to controls—indicating a decreased rate of metabolism to d-erythro-ritalinic acid. nih.govclinpgx.org

Copy number variations (CNVs) in the CES1 gene also influence its metabolic capacity. The chromosomal region for CES1 is complex, containing a pseudogene (CES1P1) and a hybrid gene variant (CES1A2), which has only about 2% of the transcriptional efficiency of CES1A1. nih.govclinpgx.org Surprisingly, research has found that individuals with four copies of CES1 (homozygous duplication) exhibit a decreased metabolism of methylphenidate, with a 45-61% increased AUC for d-methylphenidate compared to those with two or three copies. nih.govclinpgx.org This suggests the presence of an undiscovered mutation or a complex regulatory mechanism affecting the enzyme's activity in individuals with homozygous duplication. nih.gov While some studies have explored these genetic variants, others have not found a direct correlation between known CES1 variants and the clearance of methylphenidate in patients requiring unusually high doses, suggesting that other factors may also be involved. rug.nleur.nl

Non-Enzymatic Degradation Pathways

Beyond enzymatic processes, methylphenidate can undergo spontaneous, non-enzymatic hydrolysis to form ritalinic acid. This degradation is highly dependent on environmental conditions, particularly pH. nih.govbiorxiv.org Research has demonstrated that methylphenidate's stability is compromised in alkaline conditions. nih.gov In in vitro experiments mimicking the pH range of the small intestine, it was observed that as the pH increases from 6.0 to 7.5, the extent of spontaneous hydrolysis can rise to as much as 60%. biorxiv.org

Significant hydrolysis has been observed in various buffered solutions. For instance, in a phosphate (B84403) buffer at pH 7.4 and 37°C, 40% of methylphenidate was hydrolyzed after 8 hours. nih.gov Forced degradation studies have also shown that base-catalyzed hydrolysis is much more rapid than acid-catalyzed hydrolysis; 33% of methylphenidate was hydrolyzed in a 1N NaOH solution at room temperature in just 0.3 hours, whereas only 15% was hydrolyzed in a 1N HCl solution at 80°C over 2 hours. nih.gov These findings indicate that the pH of the local environment is a critical factor in the non-enzymatic formation of ritalinic acid. nih.govbiorxiv.org

Comparative Metabolism Studies in Non-Human Biological Systems

The metabolism and disposition of methylphenidate have been investigated in several animal models, revealing species-specific differences. nih.gov

Rodents: In rats and mice, both hydrolysis to ritalinic acid and microsomal oxidation are important metabolic pathways, which contrasts with the metabolism in humans where hydrolysis is the predominant route. nih.gov Studies in rats have shown that oral administration of methylphenidate leads to a dose-dependent increase in extracellular norepinephrine (B1679862) and dopamine (B1211576). nih.gov Research using rat models has focused on the neurochemical consequences of methylphenidate administration, examining changes in neurotransmitter systems and cytoarchitecture in various brain regions. nih.govconductscience.com

In Vitro Metabolic Assays Using Hepatic Subcellular Fractions and Cell Cultures

The primary metabolic pathway for methylphenidate (MPH) leading to the formation of D-erythro-Ritalinic Acid is de-esterification, a hydrolysis reaction mediated predominantly by carboxylesterase 1 (CES1). clinpgx.orgd-nb.info This enzyme is primarily expressed in the liver. clinpgx.org In vitro studies using human liver subcellular fractions, such as microsomes and cytosol, have been instrumental in elucidating these pathways. nih.gov While CES1 is the main enzyme, minor metabolic routes involving microsomal oxidation and aromatic hydroxylation also occur, producing metabolites like 6-oxo-methylphenidate and p-hydroxy-methylphenidate. clinpgx.orgnih.gov These intermediates can be further de-esterified to form corresponding ritalinic acid derivatives, such as 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid. clinpgx.org

Studies utilizing cryopreserved primary human hepatocytes (cPHHs) have confirmed the enzymatic origin of certain metabolites. tandfonline.com In these cell cultures, the formation of p-OH-MPH and oxo-MPH was found to be dependent on the presence of cofactors and hepatocytes, indicating an enzymatic process. tandfonline.com However, the conversion of methylphenidate to ritalinic acid in these systems is complicated by significant spontaneous, non-enzymatic hydrolysis, which makes it challenging to quantify the precise fraction metabolized by enzymes. tandfonline.comnih.gov The instability of methylphenidate was such that in some studies using human liver microsomes (HLMs) and cPHHs, the major metabolizing enzyme could not be definitively identified via typical inhibition methods. nih.gov Despite this, an increase in ritalinic acid concentrations was consistently observed in these in vitro models. tandfonline.com

| In Vitro System | Key Enzyme(s) | Primary Transformation | Observed Metabolites | Key Findings |

|---|---|---|---|---|

| Human Liver Microsomes (HLMs) | Carboxylesterase 1 (CES1), Cytochrome P450s (CYPs) | De-esterification, Oxidation, Hydroxylation | Ritalinic Acid, p-OH-methylphenidate, 6-oxo-methylphenidate | Demonstrates both primary hydrolysis and minor oxidative pathways. clinpgx.orgnih.gov |

| Cryopreserved Human Hepatocytes (cPHHs) | CES1, CYPs, UGTs | De-esterification, Hydroxylation | Ritalinic Acid, p-OH-MPH, oxo-MPH | Confirms enzymatic formation but also reveals significant spontaneous hydrolysis. tandfonline.com |

Microbial Degradation and Environmental Fate Assessment

As the main human metabolite of methylphenidate, ritalinic acid is frequently detected in sewage and surface waters. nih.gov Its persistence in the environment is a subject of growing interest, as studies in sewage treatment plants have shown low removal rates, ranging from 13% to 23%. nih.govresearchgate.net This stability leads to its widespread occurrence in aquatic systems, with detections in German rivers at concentrations between 4-23 ng/L. nih.govresearchgate.net

Identification and Characterization of Ritalinic Acid-Degrading Microorganisms

For the first time, research has identified specific bacterial strains capable of biodegrading ritalinic acid and utilizing it as a sole source of carbon and nitrogen. researchgate.netfhnw.ch Five distinct strains were isolated from various environmental samples. researchgate.netfhnw.ch These findings are significant as they demonstrate that ritalinic acid, previously considered poorly degradable, can be metabolized by microorganisms. The metabolism appears to be dependent on the specific strain and environmental conditions, such as the availability of nitrogen. researchgate.netfhnw.ch

| Genus | Species/Strain | Key Characteristic |

|---|---|---|

| Arthrobacter | sp. strains MW1, MW2, MW3 | Can utilize ritalinic acid as a sole carbon and nitrogen source. researchgate.net |

| Phycicoccus | sp. strain MW4 | Can utilize ritalinic acid as a sole carbon and nitrogen source. researchgate.net |

| Nocardioides | sp. strain MW5 | Can utilize ritalinic acid as a sole carbon and nitrogen source; known for degrading hard-to-degrade pollutants. researchgate.netnih.gov |

Biotransformation Pathways in Aquatic and Terrestrial Environments

In aquatic environments, the transformation of ritalinic acid is influenced by both abiotic and biotic factors. Methylphenidate readily hydrolyzes to ritalinic acid in water, a process that accelerates at higher temperatures. nih.goviaea.org Studies have shown that while ritalinic acid is present in the water column, it is not taken up into the tissues of aquatic organisms like the nine-spine stickleback or the water louse. nih.goviaea.org

Microbial processes play a crucial role in the biotransformation of ritalinic acid. The bacterium Nocardioides sp. strain MW5 has been shown to degrade ritalinic acid through a novel pathway. nih.gov In laboratory experiments, this strain mineralized 52% of the compound into CO2 and transformed 34% into a previously unknown, stable, imidazole-based alkaloid metabolite. nih.gov This "dead-end" metabolite was identified as 11-[3-(formylamino)propyl]-1,2,3,4,6,7,8,9-octahydrodipyrido[1,2-a:1',2'-c]imidazole-5-ium. nih.gov

Other enzymatic transformations have been observed. The laccase enzyme from Trametes versicolor, when combined with the mediator TEMPO, effectively transforms ritalinic acid. researchgate.net The primary products of this process are an N-methyl derivative of ritalinic acid, as well as aldehyde and alcohol derivatives resulting from reduction. researchgate.net

Molecular Interactions and Mechanistic Insights in Experimental Models

In Vitro Assessment of Molecular and Cellular Interactions

In vitro studies provide a controlled environment to investigate the direct molecular and cellular effects of a compound, absent the complexities of a whole biological system.

D-erythro-Ritalinic acid is generally characterized as an inactive metabolite of methylphenidate. researchgate.netncats.io The primary therapeutic action of the parent compound, specifically the d-threo-enantiomer, involves blocking the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT and NET), thereby increasing the concentration of these neurotransmitters in the synaptic cleft. researchgate.net

Research into the binding affinities of methylphenidate isomers reveals a high degree of stereoselectivity. The d-threo-isomer (dexmethylphenidate) exhibits a pronounced affinity for both DAT and NET. researchgate.net In contrast, the l-threo-isomer shows significantly lower affinity for these catecholaminergic sites. researchgate.netd-nb.info While comprehensive binding assays specifically for d-erythro-ritalinic acid are not extensively detailed in the literature, its classification as "inactive" stems from the understanding that the structural changes from the active parent compound—both the stereochemistry (erythro vs. threo) and the hydrolysis of the methyl ester to a carboxylic acid—result in a molecule that does not effectively bind to the primary monoamine transporter targets. researchgate.net Some research on methylphenidate isomers has indicated novel affinities for serotonin (B10506) receptors (5-HT1A and 5-HT2B), with the d-isomer having the most predominant effects. researchgate.net However, specific binding data for d-erythro-ritalinic acid at these or other receptors remains an area for further investigation.

While considered inactive at central nervous system transporter sites, ritalinic acid has demonstrated biological activity in other experimental models. A notable in vitro study investigated the impact of ritalinic acid on human sperm function. nih.govresearchgate.net In this research, motile sperm were isolated from healthy donors and incubated with various concentrations of ritalinic acid (RA).

The study found that ritalinic acid at all tested concentrations significantly increased sperm motility in a time-dependent manner, with the maximum effect observed after 240 minutes of incubation. nih.govkoreamed.org This effect was maintained with concentrations up to 1,000 ng/mL. nih.gov Furthermore, supplementation with ritalinic acid significantly maintained sperm vitality (survival) at higher levels compared to the control group, in which non-treated sperm viability gradually declined. researchgate.netkoreamed.org These findings suggest that ritalinic acid may have applications in assisted reproduction technologies for improving sperm quality in certain samples. koreamed.org

| Concentration (ng/mL) | Time Point (minutes) | Observed Effect on Motility | Key Finding |

|---|---|---|---|

| 1 | 60 - 300 | Significant Increase | Maximum increase observed at 240 minutes across all concentrations. nih.govresearchgate.net |

| 10 | 60 - 300 | Significant Increase | |

| 100 | 60 - 300 | Significant Increase | |

| 1,000 | 60 - 300 | Significant Increase |

Structure-Activity Relationships (SAR) of D-erythro-Ritalinic Acid and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to correlate a molecule's three-dimensional structure with its biological activity.

Methylphenidate has two chiral centers, giving rise to four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. researchgate.net The spatial arrangement of the phenyl and piperidine (B6355638) rings is crucial for effective binding to the dopamine transporter. The therapeutic and stimulant properties are almost exclusively attributed to the d-threo-isomer. researchgate.netresearchgate.net The difference between the threo and erythro diastereomers lies in the relative configuration of the two chiral centers. This distinction fundamentally alters the three-dimensional shape of the molecule, affecting its ability to fit into the binding pocket of its target transporters. The conversion of the methyl ester group in the parent compound to the carboxylic acid in ritalinic acid further modifies the molecule's polarity and binding capabilities, contributing to its general lack of activity at DAT and NET. researchgate.net Therefore, the specific d-erythro configuration of this metabolite is a key reason for its different pharmacological profile compared to the therapeutically active d-threo-methylphenidate.

Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com While QSAR models focusing specifically on d-erythro-ritalinic acid are not prominent in the literature, extensive modeling has been performed on threo-methylphenidate analogs to understand the structural requirements for binding to the dopamine transporter (DAT). researchgate.netnih.gov

These studies have provided valuable insights into the SAR of this chemical class. For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been applied to a large set of racemic threo-methylphenidate analogs. nih.gov The resulting models indicate that:

Steric hindrance: The 2' position of the phenyl ring is sensitive to steric bulk, and larger substituents in this position tend to decrease DAT binding affinity. nih.gov

Electronic effects: The addition of electron-withdrawing groups, such as halogens, at the 3' or 4' positions of the phenyl ring generally leads to improved binding affinity. The models suggest that substituents whose bulk is primarily in the plane of the phenyl ring are optimal. researchgate.netnih.gov

These models underscore the high degree of specificity required for potent DAT inhibition. Although these QSAR studies were not performed on ritalinic acid analogs, they provide a predictive framework that helps to explain why d-erythro-ritalinic acid, with its different stereochemistry and the presence of a polar carboxylate group instead of a methyl ester, is not an effective ligand for the dopamine transporter. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing D-erythro-Ritalinic Acid in laboratory settings?

- Methodological Answer : Synthesis typically involves chiral resolution or stereoselective synthesis to isolate the D-erythro enantiomer. Characterization requires techniques like nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting solvent systems, temperature controls, and catalyst ratios .

Q. Which analytical techniques are most reliable for quantifying D-erythro-Ritalinic Acid in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects. Include parameters like limit of detection (LOD), recovery rates, and intra-day/inter-day precision in validation protocols .

Q. How can researchers ensure the stability of D-erythro-Ritalinic Acid during experimental storage and handling?

- Methodological Answer : Conduct stability studies under varying conditions (e.g., temperature, pH, light exposure) using accelerated degradation protocols. Monitor degradation products via HPLC or LC-MS and establish storage guidelines (e.g., −80°C in inert atmospheres). Reference ICH guidelines for pharmaceutical stability testing to align with regulatory standards .

Advanced Research Questions

Q. How should researchers address contradictory pharmacokinetic data for D-erythro-Ritalinic Acid across different studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., interspecies differences, dosing regimens). Reconcile discrepancies by comparing study designs: assess bioavailability metrics (AUC, Cmax), sampling intervals, and analytical method variations. Use sensitivity analysis to weigh data quality .

Q. What novel approaches exist for isolating D-erythro-Ritalinic Acid from complex mixtures in metabolic studies?

- Methodological Answer : Employ chiral stationary phases in ultra-high-performance liquid chromatography (UHPLC) or capillary electrophoresis (CE) for high-resolution separation. Couple with ion mobility spectrometry (IMS) to distinguish co-eluting isomers. Validate specificity using spiked matrices and orthogonal techniques (e.g., X-ray crystallography) .

Q. How does the stereochemistry of D-erythro-Ritalinic Acid influence its pharmacological activity compared to other enantiomers?

- Methodological Answer : Conduct in vitro receptor binding assays (e.g., dopamine transporter inhibition) and in vivo behavioral studies in model organisms. Use molecular docking simulations to compare enantiomer-receptor interactions. Statistically analyze dose-response curves to quantify stereospecific effects .

Q. What statistical methods are optimal for analyzing non-linear metabolic pathways involving D-erythro-Ritalinic Acid?

- Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling using software like NONMEM or Monolix. Incorporate mixed-effects models to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare model fits and identify dominant metabolic routes .

Q. How can researchers validate new analytical methods for D-erythro-Ritalinic Acid in compliance with regulatory standards?

- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters: linearity (R<sup>2</sup> > 0.99), accuracy (recovery 95–105%), precision (%RSD < 5%), and robustness (deliberate variations in flow rate, column temperature). Include cross-validation with established methods and peer-reviewed literature .

Guidance for Data Interpretation and Reporting

- Handling Outliers : Use Grubbs’ test or Dixon’s Q-test to identify outliers. Justify exclusion/inclusion based on experimental context (e.g., instrumental error vs. biological variability) .

- Literature Reviews : Critically evaluate sources for methodological rigor; prioritize peer-reviewed journals over preprint platforms. Use tools like PRISMA flow diagrams for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.